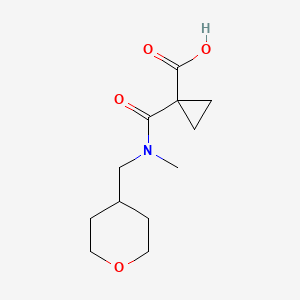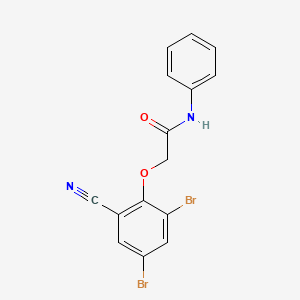![molecular formula C26H22O2 B14885565 (1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) is a chiral compound with significant importance in various fields of chemistry and industry. This compound features a binaphthalene core with two prop-2-en-1-ol groups attached, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene-2,2’-diol as the primary starting material.
Allylation Reaction: The diol undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The allylic positions in the compound can undergo substitution reactions with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted allylic compounds.
Scientific Research Applications
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(methanol): Similar structure but with methanol groups instead of prop-2-en-1-ol.
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(ethanol): Similar structure but with ethanol groups instead of prop-2-en-1-ol.
Uniqueness
Chirality: The chiral nature of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) makes it unique for applications in asymmetric synthesis.
Functional Groups: The presence of prop-2-en-1-ol groups provides additional reactivity compared to similar compounds with different alcohol groups.
This detailed article provides a comprehensive overview of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H22O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1S)-1-[1-[2-[(1S)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H22O2/c1-3-23(27)21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)24(28)4-2/h3-16,23-24,27-28H,1-2H2/t23-,24-/m0/s1 |
InChI Key |
OXTCAIAYEXTSKB-ZEQRLZLVSA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@H](C=C)O)O |
Canonical SMILES |
C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


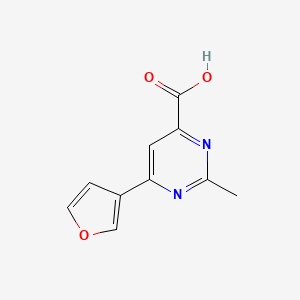
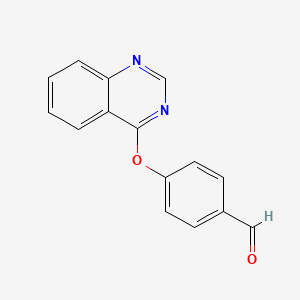
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
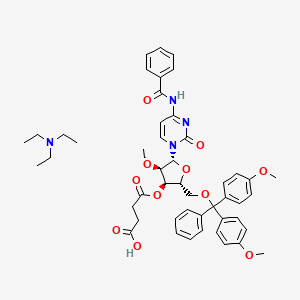
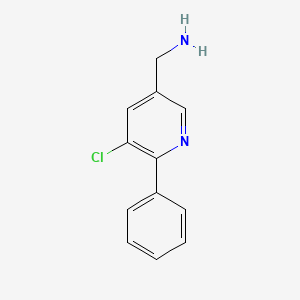
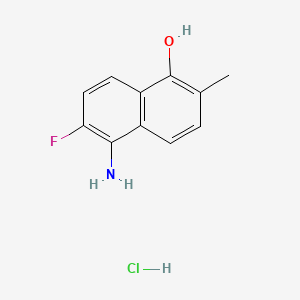
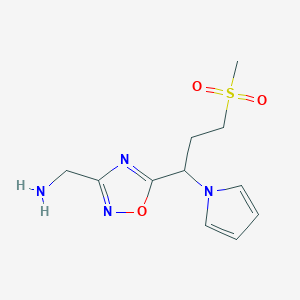
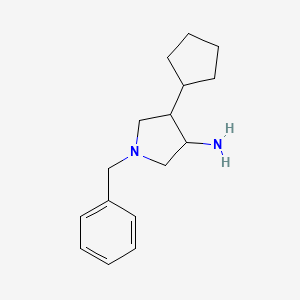
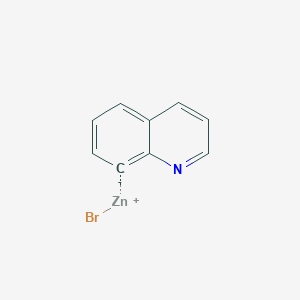
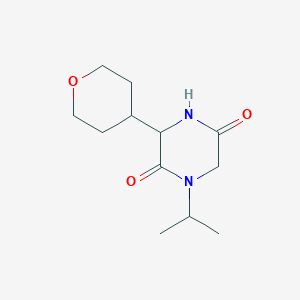
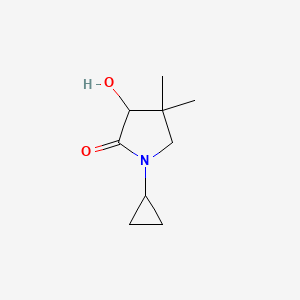
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
